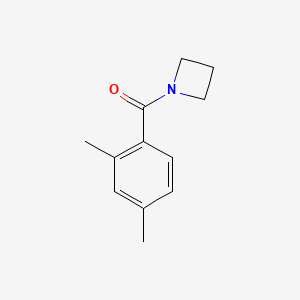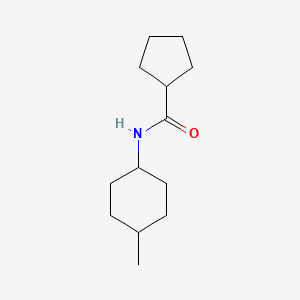![molecular formula C15H18N2O2 B7473372 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as ACPD, is a synthetic compound that belongs to the class of pyrrolidinones. It has been extensively studied for its potential applications in various fields including medicinal chemistry, neuroscience, and pharmacology.
作用機序
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one acts as an agonist at mGluRs, specifically mGluR1 and mGluR5. These receptors are G-protein coupled receptors that are involved in the regulation of synaptic transmission and plasticity. Activation of mGluRs by 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one leads to the activation of intracellular signaling pathways that modulate neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity in various brain regions including the hippocampus, striatum, and cortex. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases.
実験室実験の利点と制限
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has several advantages for lab experiments. It is a highly specific agonist for mGluRs and can be used to selectively activate these receptors. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively stable and can be easily synthesized in large quantities. However, 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can also have off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. One area of research is the development of more potent and selective mGluR agonists. Another area of research is the investigation of the role of mGluRs in various neurological disorders and the potential therapeutic applications of mGluR agonists. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can also be used as a tool compound to study the function of mGluRs in various brain regions and cell types. Overall, 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has great potential for further research and development in the fields of medicinal chemistry, neuroscience, and pharmacology.
合成法
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can be synthesized by the reaction of 1-(3-aminophenyl)pyrrolidin-2-one with azetidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one.
科学的研究の応用
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been extensively studied for its potential applications in various fields including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have agonistic activity at metabotropic glutamate receptors (mGluRs) and has been used as a tool compound to study the function of these receptors. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential applications in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
1-[[3-(azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-6-2-7-17(14)11-12-4-1-5-13(10-12)15(19)16-8-3-9-16/h1,4-5,10H,2-3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCXKNOGWYGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)

